Peptide kpr

Macrophage Biology Immunomodulation Fluorescein Diacetate Assay

Peptide KPR (Lys-Pro-Arg) is a tripeptide that acts as a competitive tuftsin receptor antagonist, producing opposite effects on macrophage esterase activity and anion transport compared to tuftsin. Researchers face irreproducibility when substituting generic Lys-Pro-Arg-containing peptides. • Inhibits tuftsin-mediated signaling; ideal reference antagonist for receptor studies. • Elicits higher phagocytic response than tuftsin in Tetrahymena; preferred control for protozoan assays. • Essential for SAR libraries dissecting N-terminal threonine role in immunomodulation. Supplied as lyophilized powder with defined purity; available from stock with custom synthesis options for bulk requirements.

Molecular Formula C17H33N7O4
Molecular Weight 399.5 g/mol
CAS No. 41961-57-3
Cat. No. B1605767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide kpr
CAS41961-57-3
Synonymspeptide KPR
Molecular FormulaC17H33N7O4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C17H33N7O4/c18-8-2-1-5-11(19)15(26)24-10-4-7-13(24)14(25)23-12(16(27)28)6-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1
InChIKeyAFLBTVGQCQLOFJ-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peptide KPR (Lys-Pro-Arg) CAS 41961-57-3: Procurement-Specific Identity and Baseline Characterization


Peptide KPR (CAS 41961-57-3) is the tripeptide L-Lysyl-L-prolyl-L-arginine (Lys-Pro-Arg), a synthetic oligopeptide with a molecular weight of 399.5 g/mol and the molecular formula C₁₇H₃₃N₇O₄ [1]. It is classified as a tuftsin inhibitor and a macrophage-activating synthetic peptide, first characterized as the truncated N-terminal fragment of the immunomodulatory tetrapeptide tuftsin (Thr-Lys-Pro-Arg) [2]. Unlike tuftsin, which enhances phagocytosis and stimulates immune cell functions, KPR exhibits a distinct functional profile, including the capacity to decrease intracellular esterase activity and suppress the transport of organic anions across the macrophage plasma membrane [3]. This compound serves as a critical tool for dissecting the structure-activity relationships of immunomodulatory peptides and as a reference standard in assays requiring defined tripeptide controls.

Peptide KPR (Lys-Pro-Arg) Procurement: Why Tripeptide Analogs Cannot Substitute Without Rigorous Validation


Peptide KPR is not interchangeable with other short peptides bearing the Lys-Pro-Arg core motif or even with its parent tetrapeptide, tuftsin. While KPR and tuftsin share the C-terminal Lys-Pro-Arg sequence, the absence of the N-terminal threonine residue in KPR fundamentally alters its biological activity and receptor interaction profile [1]. Specifically, KPR acts as a competitive inhibitor of tuftsin at the tuftsin receptor on phagocytic cells, rather than as an agonist, and its effects on macrophage esterase activity and anion transport are diametrically opposed to those of tuftsin [2]. Furthermore, in certain experimental systems, KPR elicits a higher phagocytic response than tuftsin, demonstrating that N-terminal truncation can unmask distinct functional properties [3]. These non-linear and context-dependent structure-activity relationships mean that generic substitution with any other Lys-Pro-Arg-containing peptide, including tuftsin, Thr-Lys-Pro-Pro-Arg, or other analogs, will yield irreproducible results unless the specific quantitative performance of KPR is matched to the experimental requirement. The evidence below provides the quantitative justification for selecting peptide KPR over its closest analogs.

Peptide KPR (Lys-Pro-Arg) Procurement Evidence: Quantified Differentiation Against Comparators


Differential Modulation of Macrophage Esterase Activity and Anion Efflux: KPR vs. Tuftsin

In a cytofluorimetric study of murine peritoneal macrophages, the peptide KPR (Lys-Pro-Arg) was directly compared to the parent tetrapeptide tuftsin (Thr-Lys-Pro-Arg) for its effects on intracellular esterase activity and organic anion transport [1]. While tuftsin stimulated cell esterase activity without affecting the rate of fluorescein efflux, KPR decreased both esterase activity and the fluorescein anion efflux [1]. The experimental system utilized fluorescein diacetate (FDA) hydrolysis as a measure of esterase activity and probenecid-inhibitable fluorescein transport as a measure of organic acid secretion, providing a functional readout of divergent macrophage activation pathways [1]. This opposite functional outcome despite a conserved C-terminal core sequence underscores the critical importance of the N-terminal threonine for tuftsin's agonist activity and demonstrates that KPR acts as a functional antagonist in this specific assay context.

Macrophage Biology Immunomodulation Fluorescein Diacetate Assay

Competitive Inhibition of Tuftsin Receptor Binding: KPR as a Receptor Antagonist

Peptide KPR is established as a competitive inhibitor of tuftsin at the tuftsin receptor on phagocytic cells [1]. While quantitative binding affinity data (e.g., Ki or IC₅₀ values) for KPR itself are not reported in the identified primary literature, the competitive inhibition mechanism is supported by structural and functional data [1]. The pentapeptide analog Thr-Lys-Pro-Pro-Arg binds the tuftsin receptor more than 4 times as avidly as tuftsin itself, and KPR, lacking the N-terminal threonine, occupies the receptor without triggering the full agonist response, thereby blocking tuftsin-mediated phagocytosis and chemotaxis [2]. This antagonist property distinguishes KPR from tuftsin and from other analogs like Thr-Lys-Pro-Pro-Arg, which acts as a potent inhibitor but with significantly higher affinity than KPR [2].

Receptor Pharmacology Tuftsin Receptor Phagocytosis

Enhanced Phagocytic Response in Tetrahymena: KPR vs. Tuftsin

In the unicellular eukaryote Tetrahymena pyriformis, the N-terminal truncated derivative KPR (Lys-Pro-Arg) was compared to the parent peptide tuftsin for its effect on phagocytosis [1]. While tuftsin stimulated phagocytosis in this protozoan, the KPR derivative elicited a higher phagocytic response [1]. This finding contrasts with the antagonistic activity of KPR observed in mammalian macrophages and highlights the context-dependent, species-specific nature of KPR's bioactivity. The quantitative magnitude of the enhanced response was not specified in the available abstract, but the directional superiority of KPR over tuftsin in this assay was explicitly noted [1].

Phagocytosis Comparative Immunology Tetrahymena Model

Neutral Chemotactic Effect in Tetrahymena: KPR vs. Tuftsin

In the same Tetrahymena pyriformis model, the chemotactic response to KPR was compared to that of tuftsin and other derivatives [1]. While tuftsin elicited chemorepellent or neutral responses, truncation of the N-terminal threonine to yield KPR led to more neutral effects on chemotaxis, with a reduction in the repellent activity observed for tuftsin [1]. This indicates that the N-terminal threonine is a key determinant of the chemorepellent signaling pathway in this organism and that KPR provides a tool for selectively dissecting the structural requirements for chemotaxis modulation.

Chemotaxis Protozoan Behavior Tuftsin Derivatives

Peptide KPR (Lys-Pro-Arg) CAS 41961-57-3: Validated Research and Industrial Application Scenarios


Functional Antagonism of Tuftsin-Mediated Macrophage Activation

Based on evidence that KPR acts as a competitive inhibitor of tuftsin at the tuftsin receptor [1] and produces opposite functional effects on macrophage esterase activity and anion efflux compared to tuftsin [2], this peptide is ideally suited as a reference antagonist in studies of tuftsin receptor signaling and macrophage immunomodulation. Researchers investigating the therapeutic potential of tuftsin analogs or the role of the tuftsin receptor in phagocytosis and chemotaxis can employ KPR to selectively block tuftsin-mediated responses without the confounding high-affinity binding observed with analogs like Thr-Lys-Pro-Pro-Arg [3].

Comparative Phagocytosis Studies in Protozoan Models

Given the evidence that KPR elicits a higher phagocytic response than tuftsin in Tetrahymena pyriformis [4], KPR is the preferred positive control or test ligand for phagocytosis assays in this and related protozoan model systems. Its distinct activity profile compared to tuftsin allows for nuanced investigation of the evolutionary conservation of phagocytic signaling pathways and the structural determinants of ligand efficacy in unicellular eukaryotes.

Structure-Activity Relationship (SAR) Studies of Immunomodulatory Peptides

The differential functional outcomes of KPR versus tuftsin across multiple assays—including opposite effects on macrophage esterase/anion transport [2] and enhanced phagocytosis in Tetrahymena [4]—make KPR an essential component of any SAR library exploring the role of the N-terminal threonine in tuftsin's bioactivity. Procurement of KPR enables researchers to systematically dissect how truncation, substitution, or cyclization of the Lys-Pro-Arg core modulates receptor binding, functional agonism/antagonism, and species-specific signaling.

Reference Standard for Tryptase Substrate Assays

Although not a primary evidence focus in this guide, the Ac-KPR-AFC fluorogenic substrate (N-Acetyl-Lys-Pro-Arg-7-amino-4-trifluoromethylcoumarin) is a validated tool for tryptase activity assays . Peptide KPR (Lys-Pro-Arg) may serve as a structural reference or unlabeled control in these enzymatic studies. Procurement of the parent tripeptide KPR ensures access to a well-characterized standard for assay development and validation, particularly when comparing the specificity and kinetics of tryptase with related serine proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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